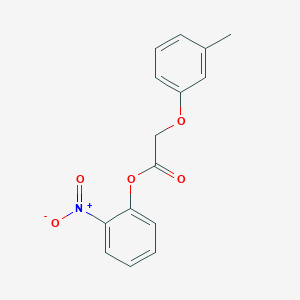

2-Nitrophenyl (3-methylphenoxy)acetate

Description

2-Nitrophenyl (3-methylphenoxy)acetate is an ester derivative characterized by a nitro group at the ortho position of the phenyl ring and a 3-methylphenoxy moiety attached to the acetate backbone. Its molecular formula is C₁₅H₁₃NO₅, with a molecular weight of 287.27 g/mol. The nitro group enhances the compound’s electrophilicity, making it reactive in hydrolysis and aminolysis reactions, while the 3-methylphenoxy group introduces steric and electronic effects that modulate its interactions in biological or chemical systems .

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(2-nitrophenyl) 2-(3-methylphenoxy)acetate |

InChI |

InChI=1S/C15H13NO5/c1-11-5-4-6-12(9-11)20-10-15(17)21-14-8-3-2-7-13(14)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

IYCPDIWVUWVKDM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Protecting Group in Organic Reactions

2-Nitrophenyl (3-methylphenoxy)acetate can serve as a protecting group for alcohols during organic synthesis. The esterification process involves reacting the alcohol with the acetate, allowing for selective reactions without interfering with other functional groups. This application is crucial in multi-step synthesis where protection and deprotection strategies are essential for achieving desired products.

Precursor for Heterocyclic Compounds

The compound is also utilized as a precursor for synthesizing heterocycles, which are important in pharmaceuticals and agrochemicals. For instance, the complete reduction of this compound can yield anilines that further cyclize to form lactams, which are key structures in many biologically active molecules .

Synthesis of Bioactive Molecules

This compound is involved in the synthesis of various bioactive compounds. It has been reported as a precursor for quindoline derivatives, which exhibit enzyme inhibition properties and potential anticancer activity .

Herbicide Development

Beyond organic synthesis, this compound has been explored for its herbicidal properties. Its selective action against certain plant species makes it a candidate for developing new herbicides that target specific weeds without affecting crops .

Case Study 1: Enzyme Inhibition Research

Recent studies have investigated this compound's potential as an enzyme inhibitor. Research indicates that modifications to the compound can enhance its inhibitory effects on specific enzymes involved in metabolic pathways. Such properties suggest its utility as a lead compound in drug development targeting enzyme-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituent positions, aromatic systems, or additional functional groups. Below is a comparative analysis:

Reactivity in Hydrolysis and Aminolysis

- Hydrolysis Rates: The ortho-nitro group in 2-nitrophenyl esters generally accelerates hydrolysis due to its electron-withdrawing nature, stabilizing the transition state. For example: 2-Nitrophenyl acetate hydrolyzes ~20x faster than its meta-nitro analog (k₀ = 22.6 vs. 5.1 M⁻¹ min⁻¹) . The 3-methylphenoxy group in this compound likely reduces hydrolysis slightly compared to unsubstituted analogs due to steric hindrance, though data specific to this compound are lacking .

- Aminolysis Selectivity: Substituents influence cross-linking efficiency in aminolysis. For instance: 2-Nitrophenyl 2-(ethylthio)acetate exhibits high reactivity with amines (kNH₂ = 1.1 M⁻¹ s⁻¹), while para/meta-nitro analogs show lower rates (5.1–6.1 M⁻¹ min⁻¹) . The 3-methylphenoxy group may enhance selectivity in bioconjugation due to its bulkiness, though this requires experimental validation.

Q & A

Q. What spectroscopic methods are recommended for characterizing the ester functional groups in 2-nitrophenyl (3-methylphenoxy)acetate?

Q. How can crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. These tools are robust for resolving nitroaromatic esters, even with twinned or high-resolution data. Ensure proper data collection (e.g., low-temperature measurements) to minimize thermal motion artifacts .

Q. What are the critical physical properties (e.g., solubility, melting point) of 2-nitrophenyl esters?

While direct data for this compound is limited, analogs like ethyl (2-nitrophenyl)acetate have:

- Density : 1.226 g/cm³

- Boiling point : 298.9°C

- Vapor pressure : 0.00123 mmHg at 25°C These properties suggest moderate polarity and thermal stability, guiding solvent selection (e.g., ethanol, DMSO) for reactions .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence hydrolysis and aminolysis kinetics?

Comparative studies on nitrophenyl acetates reveal that 2-nitrophenyl esters (ortho-substituted) exhibit slower aminolysis rates than para/meta analogs due to steric hindrance. For example:

| Ester | kNH2 (M⁻¹ min⁻¹) |

|---|---|

| 2-Nitrophenyl acetate | 22.6 |

| p-Nitrophenyl acetate | 6.1 |

| m-Nitrophenyl acetate | 5.1 |

| Steric effects in the ortho position reduce nucleophilic attack efficiency . |

Q. What experimental strategies resolve contradictions in reported reaction yields for nitroaromatic ester synthesis?

Conflicting yields often arise from solvent polarity or temperature variations. Methodological recommendations:

- Use polar aprotic solvents (e.g., DMF) for SN2 mechanisms.

- Optimize temperature (e.g., 60–80°C) to balance reaction rate and side reactions.

- Monitor reaction progress via HPLC or TLC to identify intermediate byproducts .

Q. How can computational modeling predict the biological activity of this compound?

Density Functional Theory (DFT) calculations can assess:

- Electrostatic potential maps to predict binding sites.

- HOMO-LUMO gaps to estimate reactivity with biomolecules (e.g., enzymes). Pair these with in vitro assays (e.g., enzyme inhibition studies) to validate interactions, as seen in structurally similar nitrophenyl acetates .

Q. What role do nitro and methoxy groups play in stabilizing the compound under oxidative conditions?

The nitro group acts as an electron-withdrawing moiety, enhancing stability against electrophilic attack. The methoxy group (electron-donating) may counterbalance reactivity, reducing degradation rates. Redox stability can be tested via cyclic voltammetry or accelerated aging studies .

Methodological Notes

- Contradiction Analysis : When kinetic data conflicts (e.g., hydrolysis rates), conduct controlled replicates under standardized conditions (pH, ionic strength) to isolate variables .

- Stereochemical Considerations : For chiral analogs, use chiral HPLC or circular dichroism to confirm enantiopurity, critical for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.